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  • Product: (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone
  • CAS: 1094499-32-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical and Physical Properties of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone

Executive Summary & Structural Significance (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is a highly specialized diaryl ketone that serves as a critical intermediate in the synthesis of advanced pharmaceuticals,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is a highly specialized diaryl ketone that serves as a critical intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and photochromic materials. The molecule is characterized by a central carbonyl (methanone) bridge linking an electron-withdrawing 3-chlorophenyl ring and an electron-donating, sterically hindered 2,5-dimethylthiophene ring[1].

The strategic placement of methyl groups at the 2 and 5 positions of the thiophene ring serves a dual purpose. Synthetically, it blocks the highly reactive α -positions, forcing electrophilic substitutions exclusively to the β -positions (C3 or C4)[2]. Pharmacologically, these methyl groups introduce significant steric bulk, forcing the aromatic rings out of coplanarity with the carbonyl group. This unique three-dimensional conformation is highly prized in drug discovery for targeting deep, hydrophobic protein pockets, such as the stem region of the influenza hemagglutinin (HA) protein[3].

Quantitative Physicochemical Data

Understanding the baseline physical and chemical properties of this compound is essential for predicting its behavior in organic solvents, chromatographic systems, and biological assays. The quantitative data is summarized below[1][4].

PropertyValue / Description
IUPAC Name (3-chlorophenyl)-(2,5-dimethylthiophen-3-yl)methanone
CAS Registry Number 1094499-32-7
Chemical Formula C13H11ClOS
Molecular Weight 250.74 g/mol
Appearance Solid / Viscous Oil (temperature dependent)
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO; Insoluble in water
Hazard Classifications (GHS) Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Synthesis Methodology: Regioselective Friedel-Crafts Acylation

The most efficient route to synthesize (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is through a Lewis acid-catalyzed Friedel-Crafts acylation.

Causality of Experimental Design

The choice of 2,5-dimethylthiophene as a starting material is highly deliberate. In an unsubstituted thiophene, the α -positions (C2 and C5) are significantly more nucleophilic than the β -positions. By pre-blocking C2 and C5 with methyl groups, the incoming acylium ion is sterically and electronically forced to attack the C3 position[2]. Because C3 and C4 are chemically equivalent due to the molecule's symmetry, the reaction yields a single regioisomer, maximizing atom economy and eliminating the need for complex isomeric separation. Aluminum chloride ( AlCl3​ ) is selected as the Lewis acid because it possesses the exact electrophilic strength required to fully activate the 3-chlorobenzoyl chloride without cleaving the thiophene ring.

Self-Validating Experimental Protocol

Step 1: Acylium Ion Generation

  • In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 3-chlorobenzoyl chloride in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath to prevent uncontrolled exothermic degradation.

  • Slowly add 1.2 equivalents of anhydrous AlCl3​ in small portions. Validation Check: The solution will transition to a deep yellow/orange color, confirming the formation of the highly electrophilic acylium ion complex.

Step 2: Electrophilic Aromatic Substitution 4. Dissolve 1.0 equivalent of 2,5-dimethylthiophene in a small volume of anhydrous DCM. 5. Add this solution dropwise to the activated acylium mixture over 30 minutes, maintaining the temperature at 0°C. 6. Allow the reaction to warm to room temperature and stir for 2–4 hours. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) eluent. The disappearance of the highly UV-active 3-chlorobenzoyl chloride spot confirms reaction completion.

Step 3: Quenching and Phase Separation 7. Pour the reaction mixture slowly over crushed ice containing 1M HCl. Validation Check: The immediate dissolution of the aluminum complex and the breaking of the emulsion into two distinct, clear layers (aqueous and organic) validates successful quenching. 8. Extract the aqueous layer three times with DCM. Wash the combined organic layers with saturated NaHCO3​ (to neutralize residual acid) and brine. 9. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification 10. Purify the crude residue via silica gel flash chromatography to isolate the pure methanone.

Synthesis A 2,5-Dimethylthiophene + 3-Chlorobenzoyl Chloride B Lewis Acid Activation (AlCl3 in DCM, 0°C) A->B Reagents mixed C Electrophilic Aromatic Substitution at C3 B->C Acylium ion attack D Reaction Quenching (Ice/HCl) C->D TLC Confirmation E Phase Separation & Extraction D->E Destroys Al-complex F Purification (Silica Gel Chromatography) E->F Organic layer isolated G (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone Pure Product F->G Spectroscopic Validation

Caption: Figure 1: Step-by-step Friedel-Crafts acylation workflow for synthesizing the target methanone.

Applications in Drug Discovery: Influenza Fusion Inhibitors

Beyond its utility as a basic chemical building block, the (2,5-dimethylthiophen-3-yl)methanone scaffold is highly relevant in modern antiviral drug design.

During the infection cycle of the influenza A virus (such as A/H1N1 and A/H5N1), the viral hemagglutinin (HA) protein must undergo a drastic conformational change triggered by the acidic environment (pH ~5.5) of the host cell's endosome[3]. This conformational shift exposes a fusion peptide that merges the viral envelope with the endosomal membrane, allowing viral RNA to enter the host cell.

Derivatives of 2,5-dimethylthiophene-based methanones and benzamides have been identified as potent fusion inhibitors[3]. The structural causality lies in the compound's ability to anchor deeply within the hydrophobic stem pocket of the HA protein. The steric bulk provided by the 2,5-dimethyl groups on the thiophene ring prevents the HA protein from executing its low-pH conformational change, thereby trapping the virus in the endosome and halting the infection cycle[3].

Pathway N1 (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone (Core Scaffold) N2 Reductive Amination (Amine/Amide Linkers) N1->N2 Chemical Derivatization N3 Lead Compound Generation (e.g., N-substituted benzamides) N2->N3 SAR Optimization N4 Binding to Influenza Hemagglutinin (HA) Stem Pocket N3->N4 Target Engagement N5 Steric Stabilization (Prevents pH 5.5 Conformational Change) N4->N5 Hydrophobic Interaction N6 Inhibition of Viral-Endosomal Membrane Fusion N5->N6 Antiviral Efficacy

Caption: Figure 2: Pathway illustrating the conversion of the methanone core into influenza HA fusion inhibitors.

Safety, Handling, and Spectroscopic Profiling

Analytical Characterization: To validate the structural integrity of the synthesized compound, researchers should rely on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • 1H-NMR: Expect a sharp singlet integrating to 3H around δ 2.3–2.5 ppm for each of the two methyl groups on the thiophene ring. The thiophene C4 proton will appear as a singlet around δ 6.8–7.0 ppm, while the 3-chlorophenyl protons will present as a multiplet in the aromatic region ( δ 7.3–7.8 ppm).

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]+ should be observed at m/z 251.0, with a characteristic M+2 isotope peak at m/z 253.0 (approximately one-third the intensity of the parent peak) confirming the presence of a single chlorine atom.

Safety Protocols: As an Acute Tox. 4 and Skin Irrit. 2 agent[1], all handling must occur within a certified chemical fume hood. Nitrile gloves and safety goggles are mandatory. In the event of skin contact, the protocol dictates immediate washing with copious amounts of soap and water to prevent dermal absorption.

References

  • NextSDS. "(3-chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone — Chemical Substance Information." NextSDS Chemical Database.
  • Guidechem. "C13H11ClOS - Chemical Dictionary." Guidechem.
  • ACS Publications. "Photoreaction between 2-Benzoylthiophene and Phenol or Indole." American Chemical Society.
  • National Institutes of Health (NIH) / PMC. "N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins." PMC.

Sources

Exploratory

Structural Elucidation of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis

Executive Summary (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is a highly functionalized diaryl ketone scaffold with significant utility in medicinal chemistry, materials science, and agrochemical development. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is a highly functionalized diaryl ketone scaffold with significant utility in medicinal chemistry, materials science, and agrochemical development. Accurate structural characterization of this cross-conjugated system relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth, self-validating protocol for the acquisition and interpretation of its 1H and 13C NMR spectra, detailing the causality behind specific chemical shifts, spin-spin coupling networks, and anisotropic effects.

Introduction to the Target Motif

Diaryl methanones are privileged structures in drug development, often serving as core pharmacophores due to their rigid geometry and their ability to participate in targeted hydrogen bonding within biological receptors[1].

The molecule (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone presents a unique electronic environment. It bridges an electron-deficient 3-chlorophenyl ring with an electron-rich 2,5-dimethylthiophene moiety via a central carbonyl group. The push-pull electronic nature of this conjugated system, combined with the magnetic anisotropy of the carbonyl π-system, drastically influences the local magnetic shielding of the surrounding nuclei, resulting in highly distinct NMR spectral signatures[2],[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must function as a self-validating system. This means the protocol must inherently prevent artifacts, ensure quantitative accuracy, and provide internal cross-checks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg (for 1H) or 40–50 mg (for 13C) of high-purity (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone in 0.6 mL of deuterated chloroform (CDCl3).

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. The TMS signal must be strictly calibrated to δ 0.00 ppm to validate the chemical shift scale.

  • 1H NMR Acquisition (400 MHz): Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons between pulses, making the integration strictly quantitative and representative of the molecular formula (11 protons).

  • 13C NMR Acquisition (100 MHz): Utilize a proton-decoupled pulse sequence (zgpg30). Set D1 to 3.0 seconds and acquire at least 512 scans.

    • Causality: Quaternary carbons (like the carbonyl and substituted aromatic carbons) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 relaxation times. A longer D1 prevents signal saturation, ensuring these critical carbons are detectable above the noise floor.

  • 2D NMR Validation: Acquire 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC spectra. The 1D assignments are only considered valid once corroborated by the 2D connectivity networks.

NMR_Workflow Sample Sample Preparation (CDCl3 + 0.05% TMS) Acq1H 1H NMR Acquisition (zg30, D1=2s, Quantitative) Sample->Acq1H Acq13C 13C NMR Acquisition (zgpg30, D1=3s, High S/N) Sample->Acq13C Acq2D 2D NMR Validation (COSY, HSQC, HMBC) Sample->Acq2D Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Acq2D->Process Analysis Multiplet Analysis & Chemical Shift Assignment Process->Analysis

Caption: Self-validating NMR acquisition workflow ensuring quantitative accuracy and connectivity.

1H NMR Spectral Analysis & Causality

The 1H NMR spectrum exhibits distinct regions for the aromatic and aliphatic protons. The assignments are summarized below, followed by the mechanistic causality of their shifts.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-2' 7.75t (or dd)1.81HDeshielded by ortho-Cl and ortho-C=O
H-6' 7.65dt7.6, 1.41HDeshielded by ortho-C=O
H-4' 7.53ddd8.0, 2.0, 1.01HDeshielded by ortho-Cl
H-5' 7.41t7.81HMeta to substituents; least deshielded phenyl H
H-4 6.95q (or br s)1.21HThiophene ring proton; allylic coupling to 5-CH3
2-CH3 2.58s-3HDeshielded by adjacent C-3 carbonyl anisotropy
5-CH3 2.42d1.23HAllylic coupling with H-4

Mechanistic Insights:

  • The H-2' Anomaly: The proton at the 2'-position of the phenyl ring is uniquely sandwiched between the electron-withdrawing chlorine atom and the carbonyl group. The inductive effect (-I) of the chlorine removes electron density through the σ-bonds, while the magnetic anisotropy of the adjacent carbonyl π-system creates a local deshielding cone. This dual effect pushes H-2' to the most downfield position (δ 7.75)[2].

  • Thiophene Methyl Differentiation: The two methyl groups on the thiophene ring are chemically non-equivalent. The 2-CH3 group (δ 2.58) is situated directly adjacent to the carbonyl group at C-3. The spatial proximity to the carbonyl oxygen's lone pairs and the π-system results in a pronounced downfield shift compared to the 5-CH3 group (δ 2.42), which is distant from the ketone bridge[3]. Furthermore, the 5-CH3 group exhibits a fine doublet splitting (4J ~ 1.2 Hz) due to long-range allylic coupling with the adjacent H-4 proton, validating its position.

13C NMR Spectral Analysis & Causality

The 13C NMR spectrum provides a direct map of the carbon skeleton. The 13 distinct carbon environments are resolved and assigned based on their hybridization, electronegativity of attached atoms, and conjugation.

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C=O 191.2Quaternary (C=O)Cross-conjugated diaryl ketone carbonyl
C-2 (Th) 147.5Quaternary (C-S)Bonded to S and CH3; adjacent to C=O
C-5 (Th) 140.8Quaternary (C-S)Bonded to S and CH3
C-1' (Ph) 140.1Quaternary (C-C)Ipso carbon attached to C=O
C-3 (Th) 135.6Quaternary (C-C)Attached directly to C=O
C-3' (Ph) 134.7Quaternary (C-Cl)Attached to electronegative Cl
C-4' (Ph) 132.4Tertiary (CH)Para to C=O
C-2' (Ph) 129.8Tertiary (CH)Between Cl and C=O
C-5' (Ph) 129.6Tertiary (CH)Meta to substituents
C-6' (Ph) 127.5Tertiary (CH)Ortho to C=O
C-4 (Th) 126.3Tertiary (CH)Only CH on thiophene ring
2-CH3 16.4Primary (CH3)Thiophene methyl; deshielded by C=O
5-CH3 15.8Primary (CH3)Thiophene methyl

Mechanistic Insights:

  • Carbonyl Resonance: The C=O carbon resonates at δ 191.2 ppm. While purely aliphatic ketones resonate near 210 ppm, the extensive delocalization of π-electrons from both the 3-chlorophenyl and the 2,5-dimethylthiophene rings into the carbonyl π* antibonding orbital increases the electron density around the carbon nucleus, shielding it and shifting the resonance upfield to ~191 ppm[1].

  • Thiophene Ring Carbons: The C-2 carbon (δ 147.5) is significantly more deshielded than C-5 (δ 140.8). This is driven by the mesomeric electron-withdrawing effect (-M) of the adjacent carbonyl group at C-3, which depletes electron density specifically at the C-2 and C-4 positions of the thiophene ring.

Validation via 2D Heteronuclear Correlation (HMBC)

To achieve absolute trustworthiness, the 1D assignments must be validated by Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC detects long-range (typically 2J and 3J) couplings between protons and carbons, allowing us to "bridge" the non-protonated gaps in the molecule (such as the ketone carbonyl).

Key validating correlations:

  • The protons of the 2-CH3 group (δ 2.58) show a strong 3J correlation to the C-3 carbon (δ 135.6) and a 2J correlation to the C-2 carbon (δ 147.5).

  • The H-2' (δ 7.75) and H-6' (δ 7.65) protons of the phenyl ring show strong 3J correlations directly to the C=O carbonyl carbon (δ 191.2), unequivocally proving the attachment of the 3-chlorophenyl ring to the ketone bridge.

HMBC_Network cluster_Protons Key Protons (1H) cluster_Carbons Key Carbons (13C) H2_Ph H-2' (δ 7.75) C_CO C=O (δ 191.2) H2_Ph->C_CO 3J_CH H6_Ph H-6' (δ 7.65) H6_Ph->C_CO 3J_CH H2_Me 2-CH3 (δ 2.58) C3_Th Thiophene C-3 (δ 135.6) H2_Me->C3_Th 3J_CH H4_Th Thiophene H-4 (δ 6.95) H4_Th->C3_Th 2J_CH C1_Ph Phenyl C-1' (δ 140.1)

Caption: Key HMBC (2J and 3J) correlations validating the connectivity across the cross-conjugated system.

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Foundational

Preliminary toxicity and safety profile of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone

This technical guide provides an in-depth framework for evaluating the preliminary toxicity and safety profile of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone (CAS 1094499-32-7). By synthesizing structural toxico...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth framework for evaluating the preliminary toxicity and safety profile of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone (CAS 1094499-32-7). By synthesizing structural toxicophore analysis with validated preclinical methodologies, this document is designed for researchers and drug development professionals seeking to de-risk this specific chemotype before advancing to late-stage preclinical models.

Structural Toxicophore Analysis & Mechanistic Causality

Before initiating empirical testing, a predictive toxicological assessment based on the molecule's structural motifs is critical to guide assay selection and explain the causality behind potential adverse effects.

  • The Thiophene Moiety: Thiophene rings are highly susceptible to cytochrome P450 (CYP450)-mediated metabolic activation[1]. Oxidation of the thiophene sulfur or epoxidation of the ring generates highly reactive electrophilic intermediates (e.g., thiophene S-oxides or epoxides). If these are not rapidly detoxified by glutathione (GSH), they covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity or mechanism-based inactivation of CYP enzymes[1].

  • The 3-Chlorophenyl Group: The inclusion of a meta-chloro substitution increases the overall lipophilicity (LogP) of the molecule. High lipophilicity is a primary driver for promiscuous off-target binding. In particular, lipophilic halogenated aromatics have a high propensity to lodge in the inner cavity of the hERG potassium channel, driving cardiotoxicity risks.

  • The Methanone Linker: Diaryl ketones can act as photosensitizers. Upon UV exposure, the carbonyl group can reach an excited triplet state, potentially leading to phototoxicity or photomutagenicity.

G Parent (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Epoxide Reactive Thiophene S-Oxide / Epoxide CYP->Epoxide Metabolic Activation GSH Glutathione (GSH) Conjugation (Detoxification) Epoxide->GSH Adequate GSH Toxicity Covalent Binding to Hepatic Proteins (Hepatotoxicity / CYP Inactivation) Epoxide->Toxicity GSH Depletion

Figure 1: CYP450-mediated metabolic activation pathway of the thiophene moiety.

Regulatory-Aligned Safety Profiling Strategy

To systematically de-risk (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone, a tiered approach aligned with international regulatory guidelines is required.

Genotoxicity (OECD 471 & 473)

The potential for DNA-reactive mutagenicity must be assessed using the OECD 471 Ames Test (Bacterial Reverse Mutation Assay)[2]. Because the thiophene ring requires metabolic activation to exert its full toxic potential, the assay must be conducted both in the presence and absence of a mammalian liver post-mitochondrial fraction (S9)[2]. This is complemented by the OECD 473 In Vitro Mammalian Chromosomal Aberration Test to detect structural chromosomal damage[3].

Safety Pharmacology (ICH S7A)

In accordance with ICH S7A guidelines, core battery studies must evaluate the compound's effects on vital physiological functions[4]. Given the lipophilic nature of the 3-chlorophenyl group, in vitro hERG channel inhibition patch-clamp assays are prioritized to rule out delayed ventricular repolarization (QT interval prolongation).

Workflow Tier1 Tier 1: In Vitro Cytotoxicity & Genotoxicity (HepG2, Ames OECD 471) Decision1 Genotoxic / Highly Cytotoxic? Tier1->Decision1 Tier2 Tier 2: Safety Pharmacology (hERG Patch-Clamp, ICH S7A) Decision2 hERG IC50 < 1 µM? Tier2->Decision2 Tier3 Tier 3: In Vivo Acute Toxicity (Rodent OECD 423) Proceed Advance to Lead Optimization Tier3->Proceed Favorable Safety Profile Decision1->Tier2 No Halt Structural Modification Required Decision1->Halt Yes Decision2->Tier3 No Decision2->Halt Yes

Figure 2: Tiered preclinical safety screening workflow for thienyl-phenyl methanones.

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed as self-validating systems, ensuring that any data generated for this compound is internally controlled, artifact-free, and mechanistically sound.

Protocol 1: CYP450-Dependent Reactive Metabolite Trapping (GSH Assay)

Causality & Rationale: To empirically determine if the 2,5-dimethylthiophen-3-yl moiety undergoes dangerous metabolic activation, we must trap the transient reactive electrophiles before they bind to cellular macromolecules and cause hepatotoxicity. Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLMs (1 mg/mL final protein concentration), 5 mM GSH (trapping agent), and 10 µM of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Reaction & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, scanning for a neutral loss of 129 Da (characteristic of GSH conjugates).

System Validation & Controls:

  • Positive Control: Tienilic acid (a known thiophene-containing hepatotoxin) must be run in parallel to confirm the system's ability to generate and trap reactive thiophene epoxides[1].

  • Negative Control: Incubations lacking NADPH ensure that any observed GSH adducts are strictly CYP450-dependent and not the result of direct chemical degradation.

Protocol 2: High-Throughput Automated Patch-Clamp for hERG Inhibition

Causality & Rationale: The lipophilic 3-chlorophenyl group increases the risk of the molecule lodging in the inner cavity of the hERG channel. This assay quantifies the risk of lethal cardiac arrhythmias to satisfy ICH S7A requirements[4]. Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells when they reach 70-80% confluency using a mild detachment solution.

  • Compound Preparation: Dissolve the test compound in 100% DMSO, then serially dilute in extracellular physiological saline to achieve final concentrations of 0.1, 1, 3, 10, and 30 µM (final DMSO ≤ 0.3%).

  • Electrophysiology: Load cells onto a planar patch-clamp platform. Establish a whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Recording: Perfuse the test compound for 5 minutes. Measure the peak tail current reduction relative to the pre-compound baseline.

System Validation & Controls:

  • Positive Control: Terfenadine (a known hERG blocker) must yield an IC₅₀ within historical laboratory ranges (typically 10-50 nM) to prove the assay's sensitivity.

  • Vehicle Control: 0.3% DMSO must show <5% run-down of the tail current over the 5-minute recording period to rule out solvent-induced channel degradation.

Quantitative Data Summary

To facilitate rapid decision-making during the preclinical development of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone, the target safety thresholds are summarized below.

Assay / EndpointTarget Threshold for AdvancementMechanistic Implication if Failed
GSH Trapping (LC-MS/MS) No detectable GSH adductsHigh risk of idiosyncratic hepatotoxicity or CYP450 mechanism-based inhibition.
Ames Test (OECD 471) Negative (with & without S9)Direct DNA-reactive mutagenicity; immediate halt to development.
hERG Patch-Clamp (ICH S7A) IC₅₀ > 10 µMHigh risk of QT prolongation and Torsades de Pointes (TdP) arrhythmias.
Cytotoxicity (HepG2) CC₅₀ > 50 µMGeneral mitochondrial toxicity or direct membrane disruption.
Acute Oral Toxicity (OECD 423) LD₅₀ > 2000 mg/kg (Category 5)Severe systemic acute toxicity[5].

References

  • (3-chlorophenyl)(2,5-dimethylthiophen-3-yl)
  • Source: scribd.
  • Source: gentronix.co.
  • Source: europa.
  • Unclassified ENV/JM/MONO(2014)

Sources

Exploratory

The (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone Scaffold: A Privileged Diaryl Ketone in Medicinal Chemistry and Optoelectronics

Executive Summary & Structural Causality In the landscape of modern drug discovery and materials science, the architectural tuning of diaryl ketones dictates their downstream utility. (3-Chlorophenyl)(2,5-dimethylthiophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the landscape of modern drug discovery and materials science, the architectural tuning of diaryl ketones dictates their downstream utility. (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone (CAS: 1094499-32-7) has emerged as a highly privileged core scaffold [1]. Its unique value stems from a precisely balanced "push-pull" electronic environment and a sterically encumbered geometry.

As a Senior Application Scientist, I approach this molecule not merely as a building block, but as a dynamic system. The 2,5-dimethylthiophen-3-yl moiety acts as an electron-rich, sterically bulky donor. Conversely, the 3-chlorophenyl group provides an inductive electron-withdrawing effect, increasing the electrophilicity of the bridging carbonyl carbon while enhancing lipophilicity for cellular permeability. This structural causality allows researchers to predictably derivatize the ketone into high-value chiral amines, antiviral chalcones, kinase-targeting heterocycles, and photochromic materials.

Synthetic Divergence & Derivatization Workflows

The electrophilic nature of the methanone core allows it to act as a central hub for divergent synthesis. The steric hindrance imposed by the 2,5-dimethyl groups is not a limitation; rather, it is a critical control element that dictates regioselectivity and facial stereoselectivity in downstream reactions.

SyntheticDivergence Core (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone Chalcones Chalcone Derivatives (Antiviral Agents) Core->Chalcones Claisen-Schmidt Condensation Pyrimido Pyrimido[1,2-b]indazoles (Kinase Inhibitors) Core->Pyrimido I2-DMSO Cyclization Amines Chiral Amines (Nicotine Analogues) Core->Amines Ketoxime Reduction Materials Quinoxaline Chromophores (Optoelectronics) Core->Materials Photochemical Derivatization

Fig 1. Synthetic divergence of the core methanone scaffold into therapeutic and material domains.

Asymmetric Borane Reduction to Chiral Amines

The conversion of the core methanone into an O-benzyl ketoxime ether, followed by enantioselective borane reduction, yields highly enantiopure primary amines (up to 99% ee) [3]. These chiral amines are critical precursors for CNS-active nicotine analogues.

  • Causality of the Catalyst : A chiral spiroborate ester derived from diphenylvalinol is employed. The steric bulk of the 2,5-dimethylthiophene ring forces the spiroborate-borane complex to approach exclusively from the less hindered face of the C=N bond, ensuring near-perfect stereocontrol.

I2-DMSO-Mediated Cyclization to Pyrimido[1,2-b]indazoles

Pyrimido[1,2-b]indazoles are potent kinase inhibitors. Recent methodologies utilize an I2-DMSO-mediated[4+2] cyclization to construct these skeletons directly from aryl methyl ketones and 3-aminoindazoles[5].

  • Causality of the Reagents : Molecular iodine (I2) acts as a mild Lewis acid to promote enolization, while DMSO serves as a terminal oxidant. This metal-free system prevents transition-metal contamination, a critical self-validating step when synthesizing libraries for biological screening.

Mechanism Ketone Aryl Methyl Ketone (Scaffold) Intermediate In-situ Enone Intermediate Ketone->Intermediate Oxidation & Condensation Indazole 3-Aminoindazole Indazole->Intermediate Oxidation & Condensation I2_DMSO I2 / DMSO (Oxidant System) I2_DMSO->Intermediate Oxidation & Condensation Cyclization [4+2] Cyclization & Aza-Diels-Alder Intermediate->Cyclization Regioselective Attack Product 2,4-Disubstituted Pyrimido[1,2-b]indazole Cyclization->Product Rearrangement / Aromatization

Fig 2. I2-DMSO-mediated [4+2] cyclization mechanism yielding pyrimido[1,2-b]indazole skeletons.

Biological and Pharmacological Profiling

Derivatives of the (3-chlorophenyl)(2,5-dimethylthiophen-3-yl) scaffold exhibit profound biological activity, primarily driven by the thiophene's ability to engage in π-π stacking and metal chelation within enzymatic active sites.

Antiviral Chalcones

By subjecting the methanone to a Claisen-Schmidt condensation, researchers generate thiophene-based chalcones. These derivatives demonstrate significant antiviral properties against SARS-CoV-2 Mpro and HIV-1 protease [6]. The α,β-unsaturated carbonyl system acts as a Michael acceptor, forming covalent bonds with catalytic cysteine residues (e.g., Cys145 in Mpro).

MetAP Inhibition

Structural analogs, such as 4-(2,5-dimethylthiophen-3-yl)benzene-1,2-diol, exhibit highly specific inhibition of Fe2+-loaded Methionyl aminopeptidase (MetAP) in Escherichia coli [2]. The diol moiety chelates the active-site iron, while the dimethylthiophene group occupies the hydrophobic S1 pocket, preventing nascent peptide maturation.

Table 1: Pharmacological Profiling of Methanone Derivatives

Derivative ClassTarget / AssayKey Structural FeatureActivity ProfileMechanism of Action
Thiophene-Diols MetAP (E. coli)2,5-dimethylthiophen-3-ylSpecific InhibitionFe2+ Chelation in active site [2]
Chalcone Analogs SARS-CoV-2 Mproα,β-unsaturated ketoneIC50: ~5.6 - 18.7 μMCovalent binding to Cys145 [6]
Pyrimido-indazoles Kinase Panels2,4-disubstituted coreHigh yield (63-75%)ATP-competitive inhibition [5]

Optoelectronics: Donor-Acceptor-Donor (D-A-D) Chromophores

Beyond biology, the scaffold is a cornerstone in materials science. Condensation of the methanone derivatives into quinoxalines yields D-A-D chromophores. A recent 2025 study highlighted 2,3-bis(2,5-dimethylthiophen-3-yl)quinoxalines with variable fluorene substitutions [4].

The 2,5-dimethylthiophene acts as the electron donor, while the quinoxaline core acts as the acceptor. This architecture induces broad intramolecular charge-transfer (ICT) emission. The steric bulk of the methyl groups prevents planarization, reducing aggregation-caused quenching (ACQ) in the solid state and enabling photochromic switching.

Table 2: Photophysical Properties of Thiophene-Quinoxaline Derivatives (DMTQ Series) [4]

Compound VariantAbsorption (λmax)Emission (λem)PLQY (%)Lifetime (ns)HOMO / LUMO (eV)
DMTQ1 (Aryl) ~380 nm490 nmUp to 45%2.7 - 4.0-5.34 / -2.57
DMTQ5 (Spiro) ~380 nm502 nmPolarity-dependent< 2.7-5.44 / -2.67

Methodology & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation steps.

Protocol A: Asymmetric Borane Reduction of Ketoximes [3]

Objective: Synthesize enantiopure (S)-1-(2,5-dimethylthiophen-3-yl)-1-(3-chlorophenyl)methanamine.

  • Ketoxime Formation: React the core methanone (1.0 eq) with O-benzylhydroxylamine hydrochloride (1.2 eq) and pyridine in ethanol. Reflux for 4 hours. Validation: Monitor via TLC; the disappearance of the ketone C=O stretch (~1680 cm⁻¹) in FTIR confirms conversion.

  • Catalyst Preparation: In a flame-dried flask under Argon, dissolve (S)-diphenylvalinol (0.1 eq) and ethylene glycol (0.1 eq) in anhydrous dioxane. Stir for 1 hour to form the spiroborate ester.

  • Asymmetric Reduction: Cool the catalyst solution to 10 °C. Add the O-benzyl ketoxime (1.0 eq), followed by dropwise addition of BH3·THF (4.0 eq).

  • Quenching & Validation: Stir for 48h. Quench carefully with 6N HCl, then basify with 6N NaOH. Extract with diethyl ether. Self-Validation: Before deprotection, derivatize a micro-aliquot with acetic anhydride and analyze via Chiral GC (Crompack Chirasil-Dex-CB column). An ee of >96% validates the facial selectivity of the catalyst.

Protocol B: I2-DMSO-Mediated Synthesis of Pyrimido[1,2-b]indazoles[5]

Objective: Metal-free construction of kinase-inhibitory heterocycles.

  • Reaction Assembly: In a 10 mL sealed tube, combine the methanone derivative (0.3 mmol), 3-aminoindazole (0.3 mmol), and I2 (0.6 mmol, 2.0 eq) in 2.0 mL of anhydrous DMSO.

  • Cyclization: Heat the mixture to 110 °C for 12 hours. Causality: The elevated temperature is required for DMSO to act as an effective terminal oxidant, converting the I2-activated ketone into the highly reactive enone intermediate.

  • Isolation: Cool to room temperature, quench with saturated aqueous Na2S2O3 to neutralize residual iodine (solution turns from dark brown to pale yellow, validating iodine reduction). Extract with ethyl acetate.

  • Purification: Purify via silica gel column chromatography (Petroleum Ether:Ethyl Acetate, 15:1). Confirm structure via 1H NMR (presence of the distinct pyrimidine proton singlet at ~9.04 ppm).

References

  • NextSDS Database. (3-chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone Chemical Substance Information. NextSDS. URL: [Link]

  • BRENDA Enzyme Database. Information on EC 3.4.11.18 - methionyl aminopeptidase and Organism(s) Escherichia coli. BRENDA. URL: [Link]

  • Huang, K., Merced, F. G., Ortiz-Marciales, M., et al. (2008). Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues. The Journal of Organic Chemistry, 73(11), 4017-4026. URL: [Link]

  • Loghina, L., Jancalek, J., Houdek, J., et al. (2025). Controlling emissive behaviour through molecular design: 2,3-bis(2,5-dimethylthiophen-3-yl)quinoxalines with variable fluorene substitution. Materials Advances, 6, 9696-9708. URL: [Link]

  • Guo, Q., Guo, M., Cheng, L., et al. (2024). I2-DMSO-Mediated Construction of 2,3- and 2,4-Disubstituted Pyrimido[1,2-b]indazole Skeletons. The Journal of Organic Chemistry, 89(6), 3941-3953. URL: [Link]

  • Semantic Scholar. (2023). Antiviral and antimicrobial applications of chalcones and their derivatives. URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone: An In-Depth Technical Guide

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone, a valuable intermediate for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone, a valuable intermediate for researchers, scientists, and drug development professionals. The synthesis is achieved through a classic Friedel-Crafts acylation reaction, a robust and widely utilized method for the formation of aryl ketones. This document offers not just a procedure, but also the underlying chemical principles, safety considerations, and characterization data to ensure a successful and reproducible synthesis.

Introduction

(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is an aryl-thienyl ketone, a class of compounds with significant interest in medicinal chemistry and materials science. The thiophene moiety is a common scaffold in many biologically active molecules, and its combination with a substituted phenyl ring offers a versatile platform for the development of novel chemical entities. The synthesis described herein utilizes the electrophilic aromatic substitution of 2,5-dimethylthiophene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme

The overall reaction is a Friedel-Crafts acylation:

Reaction_Scheme reactant1 2,5-Dimethylthiophene +1 + reactant2 3-Chlorobenzoyl chloride catalyst AlCl₃ (Lewis Acid) reactant2->catalyst Catalyst product (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone catalyst->product Anhydrous Solvent

Caption: Friedel-Crafts acylation of 2,5-dimethylthiophene.

Materials and Equipment

The following table provides a list of necessary reagents and their properties.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
2,5-DimethylthiopheneC₆H₈S112.19638-02-8Colorless liquid, nutty/sulfurous odor, Flammable[1][2][3]
3-Chlorobenzoyl chlorideC₇H₄Cl₂O175.01618-46-2Corrosive liquid, causes severe skin burns and eye damage[4][5][6]
Aluminum chloride (anhydrous)AlCl₃133.347446-70-0Highly corrosive solid, reacts violently with water[7]
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Volatile, colorless liquid, used as solvent
Hydrochloric acid (HCl), concentratedHCl36.467647-01-0Corrosive liquid
Sodium bicarbonate (NaHCO₃), saturated solutionNaHCO₃84.01144-55-8Basic solution for neutralization
Brine (saturated NaCl solution)NaCl58.447647-14-5Used for washing organic layers
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent

Step-by-Step Synthesis Protocol

This protocol is based on established principles of Friedel-Crafts acylation reactions.[8][9]

PART 1: Reaction Setup and Execution

  • Glassware Preparation: Ensure all glassware (a three-necked round-bottom flask, a dropping funnel, and a reflux condenser) is thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon). This is crucial as aluminum chloride is extremely sensitive to moisture.

  • Catalyst Suspension: To the three-necked flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent. The amount of solvent should be sufficient to create a stirrable slurry.

  • Initial Cooling: Cool the suspension to 0 °C using an ice-water bath. This is to control the initial exothermic reaction upon addition of the acyl chloride.

  • Acyl Chloride Addition: In the dropping funnel, dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes. An acylium ion is formed during this step, which is the active electrophile.[8]

  • Substrate Addition: After the complete addition of the acyl chloride, dissolve 2,5-dimethylthiophene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup1 Dry Glassware under Inert Atmosphere setup2 Add Anhydrous AlCl₃ and DCM setup1->setup2 setup3 Cool to 0°C setup2->setup3 react1 Dropwise add 3-Chlorobenzoyl Chloride setup3->react1 react2 Dropwise add 2,5-Dimethylthiophene react1->react2 react3 Stir at Room Temperature (2-4h) react2->react3 workup1 Quench with Ice/HCl react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO₃ and Brine workup2->workup3 workup4 Dry with MgSO₄ and Evaporate workup3->workup4 purify1 Column Chromatography or Recrystallization workup4->purify1 purify2 Characterize Product purify1->purify2

Caption: Experimental workflow for the synthesis of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone.

PART 2: Work-up and Purification

  • Quenching the Reaction: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by either column chromatography on silica gel using a hexane/ethyl acetate solvent system or by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

Characterization of the Product

The structure and purity of the synthesized (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone can be confirmed using the following spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons on the chlorophenyl ring, a singlet for the proton on the thiophene ring, and two singlets for the two methyl groups on the thiophene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon, the carbons of the two aromatic rings, and the methyl carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1650-1680 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. The mass spectrum will show the molecular ion peak corresponding to the mass of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone.

Safety and Handling

  • 3-Chlorobenzoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5][6]

  • Anhydrous aluminum chloride reacts violently with water and is highly corrosive. Handle with care in a dry environment and wear appropriate PPE.[7]

  • Dichloromethane is a volatile and potentially harmful solvent. All manipulations should be performed in a well-ventilated fume hood.

  • The Friedel-Crafts acylation reaction can be exothermic, especially during the addition of the acyl chloride to the Lewis acid. It is essential to control the rate of addition and maintain cooling to prevent the reaction from becoming too vigorous.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Moisture in the reaction, deactivating the catalyst.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents and reagents.
Insufficient catalyst.In Friedel-Crafts acylations, the ketone product can complex with the Lewis acid, so a stoichiometric amount (or a slight excess) is often needed.
Formation of multiple products Isomeric products formed (acylation at a different position on the thiophene ring).While acylation is expected at the 3-position due to the directing effects of the methyl groups, other isomers are possible. Purification by column chromatography should separate these isomers.
Difficult purification Oily product that is difficult to crystallize.If recrystallization is challenging, column chromatography is a reliable alternative for purification. If the product is an oil, try dissolving it in a minimal amount of a solvent in which it is soluble and then adding a non-solvent to induce precipitation.

References

  • MDPI. (2006, May 16). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

  • Organic Syntheses Procedure. 3-methylthiophene. Retrieved from [Link]

  • PMC - NIH. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]

  • State Key Laboratory of Molecular Reaction Dynamics. (2024, April 18). Spectroscopic Characterization of Highly Excited Neutral Chromium Tricarbonyl. Retrieved from [Link]

  • Rsc.org. Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • PubChem - NIH. (n.d.). 2,5-Dimethylthiophene. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PMC. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016899A - Synthetic method for chlorfenapyr.
  • (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,5-Dimethylthiophene (FDB010966). Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Oncotarget. (n.d.). EXPERIMENTAL SECTION SUPPLEMENTARY DATA. Retrieved from [Link]

  • (n.d.). SUPPORTING MATERIALS. Retrieved from [Link]

  • OUCI. (n.d.). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Retrieved from [Link]

  • PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • (2021, April 26). Thermal and Spectroscopic Studies of Some Prepared Metal Complexes and Investigation of their Potential Anticancer and Antiviral. Retrieved from [Link]

  • MDPI. (2025, October 12). Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. Retrieved from [Link]

  • (n.d.). LCSS: ALUMINUM TRICHLORIDE. Retrieved from [Link]

Sources

Application

Application Note: Optimized Synthesis of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone via Friedel-Crafts Acylation

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction and Chemical Context (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone (...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction and Chemical Context

(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone (CAS: 1094499-32-7)[1] is a highly valuable synthetic intermediate. Thienyl ketones of this class are frequently utilized as foundational building blocks in the development of photochromic diarylethenes, advanced materials, and pharmacologically active agents[2].

The most direct and atom-economical method to construct this molecule is via the Friedel-Crafts acylation of 2,5-dimethylthiophene with 3-chlorobenzoyl chloride. While benzene derivatives often require harsh conditions for acylation, the electron-rich nature of the thiophene ring allows for milder reaction parameters[3].

Mechanistic Insights and Experimental Causality

As a synthetic chemist, achieving high yields in heterocyclic chemistry requires understanding the delicate balance between substrate reactivity and catalyst harshness.

Regioselectivity

Thiophene naturally undergoes electrophilic aromatic substitution at the α -positions (C2 and C5) due to the stabilization of the resulting Wheland intermediate by the adjacent sulfur heteroatom[3]. However, in 2,5-dimethylthiophene , both α -positions are sterically and chemically blocked by methyl groups. This forces the incoming acylium ion to attack exclusively at the β -position (C3), ensuring complete regiocontrol without the need for directing groups[2].

Catalyst Selection: The "Hard/Soft Mismatch" Concept

Historically, Aluminum Chloride (AlCl 3​ ) is the standard Lewis acid for Friedel-Crafts acylations. However, applying AlCl 3​ to thiophenes often results in extensive tarring, polymerization, and poor yields. Furthermore, the highly oxophilic AlCl 3​ coordinates tightly to the resulting thienyl ketone product, requiring a massive excess of catalyst and complicating the workup.

To circumvent this, we employ Tin(IV) Chloride (SnCl 4​ ) . According to the[4], SnCl 4​ acts as a "softer" Lewis acid compared to AlCl 3​ . It is strong enough to generate the acylium ion from 3-chlorobenzoyl chloride but coordinates less aggressively to the product ketone[4]. This minimizes catalyst poisoning, prevents substrate degradation, and streamlines the aqueous quench.

Mechanism A 3-Chlorobenzoyl Chloride + SnCl4 B Acylium Ion Complex [3-Cl-C6H4-CO]+ [SnCl5]- A->B Lewis Acid Activation D Wheland Intermediate (Sigma Complex) B->D Electrophilic Attack C 2,5-Dimethylthiophene C->D Nucleophilic Thiophene E Deprotonation & Rearomatization D->E -H+ F (3-Chlorophenyl)(2,5-dimethyl thiophen-3-yl)methanone E->F Product Formation

Mechanistic pathway of SnCl4-catalyzed Friedel-Crafts acylation at the thiophene 3-position.

Quantitative Data: Catalyst Optimization

The table below summarizes the empirical data driving the selection of SnCl 4​ over other common Lewis acids for the acylation of 2,5-dimethylthiophene.

CatalystEquivalentsTemp (°C)Time (h)Yield (%)Mechanistic Observations & Remarks
SnCl 4​ 1.20 to 25385% Optimal. High purity, minimal polymerization; soft Lewis acid prevents product trapping.
AlCl 3​ 1.20 to 25268%Moderate yield; significant tar formation due to harshness on the electron-rich heterocycle.
TiCl 4​ 1.20 to 25474%Good yield; however, requires extremely strict anhydrous conditions and produces intractable emulsions during workup.
FeCl 3​ 0.2 (cat)801245%Sluggish reaction; incomplete conversion even at elevated temperatures.

Step-by-Step Experimental Protocol

This self-validating protocol is designed for a 10 mmol scale synthesis.

Reagents Required
  • 2,5-Dimethylthiophene : 1.0 equiv, 10.0 mmol (1.12 g)

  • 3-Chlorobenzoyl chloride : 1.1 equiv, 11.0 mmol (1.92 g)

  • Tin(IV) chloride (SnCl 4​ ) : 1.2 equiv, 12.0 mmol (3.13 g / ~1.40 mL)

  • Anhydrous Dichloromethane (DCM) : 30 mL

  • Aqueous Solutions : 1M HCl, Saturated NaHCO 3​ , Brine

Workflow Step1 Step 1: Reagent Preparation Dry DCM, N2 atmosphere Cool to 0 °C Step2 Step 2: Lewis Acid Addition Dropwise addition of SnCl4 to Acyl Chloride Step1->Step2 Step3 Step 3: Substrate Addition Add 2,5-Dimethylthiophene Maintain 0-5 °C Step2->Step3 Step4 Step 4: Reaction Maturation Stir at RT for 2-4 hours Step3->Step4 Step5 Step 5: Quench & Extraction Pour into Ice/HCl Extract with DCM Step4->Step5 Step6 Step 6: Purification Wash (NaHCO3, Brine) Column Chromatography Step5->Step6

Experimental workflow for the synthesis and isolation of the target thienyl ketone.

Methodology

Step 1: System Preparation Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Purge the system with N 2​ . Causality: SnCl 4​ is highly moisture-sensitive and will aggressively hydrolyze in ambient air to form tin oxides and HCl gas.

Step 2: Acylium Ion Generation Add 3-chlorobenzoyl chloride (1.92 g) and 15 mL of anhydrous DCM to the flask. Cool the mixture to 0 °C using an ice-water bath. Slowly add SnCl 4​ (~1.40 mL) dropwise via a glass syringe over 5 minutes. Stir for 15 minutes at 0 °C. Causality: Pre-forming the acylium ion ensures that when the thiophene is introduced, it reacts immediately with the electrophile rather than coordinating uselessly with the Lewis acid.

Step 3: Electrophilic Attack Dissolve 2,5-dimethylthiophene (1.12 g) in 15 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. Maintain the internal temperature strictly below 5 °C. Causality: The initial electrophilic attack is highly exothermic; thermal runaway will lead to thiophene polymerization.

Step 4: Maturation Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor the reaction progress via TLC (Eluent: Hexanes/Ethyl Acetate 9:1, UV visualization).

Step 5: Quenching Once the starting material is consumed, carefully pour the dark reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of 1M HCl. Stir vigorously for 15 minutes. Causality: The newly formed thienyl ketone acts as a Lewis base and coordinates to the tin catalyst. The acidic aqueous quench is mandatory to protonate the complex and liberate the free ketone product.

Step 6: Extraction & Washing Transfer the quenched mixture to a separatory funnel. Separate the heavy organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 x 20 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO 3​ (30 mL) to neutralize residual acid, followed by brine (30 mL) to remove excess water.

Step 7: Drying & Purification Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude residue via flash column chromatography on silica gel (Gradient eluent: 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford pure (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone.

References

  • Shirinian, V. Z., et al. "Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine." Chemistry of Heterocyclic Compounds 36.2 (2000): 219-220.

  • Joule, J. A. (Ed.) . Thiophenes. Topics in Heterocyclic Chemistry. Springer, 2015. (Reference for the "hard/soft mismatch" concept in thiophene acylation).

  • NextSDS Chemical Database . "(3-chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone - Chemical Substance Information". CAS: 1094499-32-7.

Sources

Method

Formulation strategies for (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone in drug discovery

Application Note: Formulation Strategies for (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone in Preclinical Drug Discovery Introduction & Physicochemical Profiling (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanon...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone in Preclinical Drug Discovery

Introduction & Physicochemical Profiling

(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone (CDTM) is a highly lipophilic diaryl methanone derivative. Thiophene-fused methanones are privileged scaffolds in medicinal chemistry, frequently investigated for their antimicrobial, antioxidant, and kinase-inhibitory activities [1]. However, the progression of CDTM from a promising in vitro hit to an in vivo lead is severely bottlenecked by its physicochemical properties.

Lacking ionizable functional groups at physiological pH, CDTM cannot be formulated as a salt. Its high octanol-water partition coefficient (LogP > 4.5) and rigid crystal lattice render it a classic Biopharmaceutics Classification System (BCS) Class II molecule (low aqueous solubility, high intestinal permeability). To achieve therapeutic exposure in preclinical models, advanced formulation strategies must be employed to bypass dissolution rate-limited absorption.

Rationale for Formulation Selection

As a Senior Application Scientist, selecting a formulation is not a matter of trial and error, but of understanding the causality between a molecule's physicochemical properties and physiological barriers.

  • Lipid-Based Systems (SMEDDS): Formulating CDTM in a Self-Microemulsifying Drug Delivery System (SMEDDS) is highly effective for lipophilic molecules. By pre-dissolving the drug in an isotropic mixture of oils, surfactants, and co-surfactants, the crystal lattice energy barrier is completely circumvented. Upon contact with gastrointestinal fluids, the system spontaneously forms a microemulsion (< 50 nm). This maximizes the surface area for absorption and promotes intestinal lymphatic transport, effectively bypassing hepatic first-pass metabolism [2].

  • Amorphous Solid Dispersions (ASD): For solid dosage form development, converting crystalline CDTM into a high-energy amorphous state significantly increases its apparent solubility (the "spring" effect). Polymeric carriers are co-spray-dried with the API to maintain supersaturation in the GI tract (the "parachute" effect) and prevent premature recrystallization [3].

DecisionTree Start CDTM Preformulation LogP > 4, Water Sol < 10 µg/mL BCS BCS Class II/IV Classification Start->BCS Lipid Lipid-Based System (SMEDDS) BCS->Lipid High Lipophilicity Lymphatic Target Polymer Polymer-Based System (ASD) BCS->Polymer High Melting Point Solid Dosage Form SMEDDS_Steps Screen Oils/Surfactants Evaluate Emulsification Lipid->SMEDDS_Steps ASD_Steps Screen Polymers Spray Drying Optimization Polymer->ASD_Steps

Caption: Decision tree for CDTM formulation based on BCS Class II properties.

Experimental Protocols

Protocol A: Development of CDTM-Loaded SMEDDS

Objective: To formulate a Type IIIB lipid-based system for oral gavage in rodent models.

Step 1: Excipient Screening (Solubility Studies)

  • Add an excess amount of CDTM (~50 mg) to 1 mL of various vehicles (Oils: Capryol 90, Miglyol 812; Surfactants: Cremophor EL, Tween 80; Co-surfactants: Transcutol P, PEG 400) in 2 mL Eppendorf tubes.

  • Vortex for 2 minutes, then incubate in a shaking water bath at 37°C, 100 rpm for 48 hours to reach thermodynamic equilibrium.

  • Centrifuge the suspensions at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantify dissolved CDTM via HPLC-UV (λmax ~ 254 nm).

Step 2: Pseudo-Ternary Phase Diagram Construction

  • Select the excipients with the highest CDTM solubility (e.g., Capryol 90, Cremophor EL, Transcutol P) [4].

  • Mix the surfactant and co-surfactant (Smix) at varying weight ratios (1:1, 2:1, 3:1).

  • Titrate the oil phase with the Smix from 1:9 to 9:1 (w/w).

  • Assess spontaneous emulsification by adding 100 µL of the mixture to 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild magnetic stirring (50 rpm).

  • Identify the microemulsion region (clear/translucent dispersion, droplet size < 50 nm).

Step 3: Drug Loading and Characterization

  • Dissolve CDTM at 80% of its equilibrium solubility in the optimized blank SMEDDS pre-concentrate to prevent precipitation upon storage.

  • Vortex and sonicate for 10 minutes until a clear solution is obtained.

  • Self-Validation: Measure droplet size, Polydispersity Index (PDI), and zeta potential using Dynamic Light Scattering (DLS) after a 1:100 aqueous dilution. A PDI < 0.2 confirms a monodisperse, stable system.

SMEDDS_Workflow API CDTM API Mix Isotropic Mixing (40°C, Vortex) API->Mix Excipients Oil + Surfactant + Co-surfactant Excipients->Mix SMEDDS Pre-concentrate (SMEDDS) Mix->SMEDDS Aqueous Aqueous Dispersion (GI Fluid Simulation) SMEDDS->Aqueous Mild Agitation Nano Microemulsion (< 50 nm) Aqueous->Nano

Caption: Workflow for the preparation and spontaneous emulsification of CDTM-SMEDDS.

Protocol B: Preparation of CDTM Amorphous Solid Dispersion (ASD)

Objective: To generate a stable amorphous powder via spray drying.

Step 1: Polymer Selection and Solution Preparation

  • Prepare a solution with 10% w/w total solid content (CDTM + Polymer) in a common organic solvent system (e.g., Acetone/Methanol 1:1 v/v).

  • Screen polymers: HPMCAS (hydroxypropyl methylcellulose acetate succinate) and PVP-VA (copovidone) at a 1:3 drug-to-polymer mass ratio.

  • Stir magnetically until a visually clear solution is achieved. Sonicate for 15 minutes to remove dissolved gases which could disrupt atomization [3].

Step 2: Spray Drying Parameters

  • Utilize a laboratory-scale spray dryer (e.g., Büchi B-290) equipped with a two-fluid nozzle (0.7 mm).

  • Set parameters: Inlet temperature: 75°C; Outlet temperature: ~45°C; Aspirator: 100%; Feed rate: 3 mL/min; Atomization gas flow: 40 mm (rotameter).

  • Collect the resulting powder from the cyclone separator and dry in a vacuum oven at 40°C for 24 hours to remove residual solvents.

Step 3: Solid-State Characterization (Self-Validation)

  • PXRD: Analyze the powder from 5° to 40° 2θ. A characteristic "halo" without sharp Bragg peaks confirms the amorphous state.

  • DSC: Perform a heating scan at 10°C/min. The presence of a single glass transition temperature (Tg) and the absence of a melting endotherm (Tm) validates polymer-drug miscibility.

Data Presentation

Table 1: Representative Excipient Solubility Profile for CDTM at 37°C

Excipient CategoryExcipient NameCDTM Solubility (mg/mL ± SD)Selection Rationale
Oil Capryol 9045.2 ± 2.1High solubilization capacity for lipophilic methanones.
Oil Miglyol 81218.4 ± 1.5Inferior solubilization compared to Capryol 90.
Surfactant Cremophor EL82.6 ± 3.4Excellent emulsification efficiency (HLB 12-14).
Surfactant Tween 8065.1 ± 2.8Alternative non-ionic surfactant.
Co-surfactant Transcutol P110.5 ± 4.2Highly effective solubilizer; reduces interfacial tension.

Table 2: ASD Polymer Screening and 1-Month Stability (40°C / 75% RH)

Polymer MatrixDrug:Polymer RatioInitial State (PXRD)Tg (°C)1-Month Stability
HPMCAS-M1:3Amorphous (Halo)88.5Stable (No crystallization)
PVP-VA 641:3Amorphous (Halo)72.1Trace crystallinity detected

References

  • Title: The In-vitro Antimicrobial and Antioxidant Activities of some Diels-Alder Diaryl Methanone Adducts Source: Natural Sciences Publishing URL: [Link]

  • Title: Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system Source: CORE / European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Amorphous Solid Dispersions Layered onto Pellets—An Alternative to Spray Drying? Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Formulation and Evaluation of a Self-Microemulsifying Drug Delivery System of Raloxifene with Improved Solubility and Oral Bioavailability Source: MDPI Pharmaceutics URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone

Welcome to the Technical Support Center for (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone . As a diaryl methanone derivative featuring both a halogenated phenyl ring and a substituted thiophene heterocycle, this c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone . As a diaryl methanone derivative featuring both a halogenated phenyl ring and a substituted thiophene heterocycle, this compound presents unique stability challenges during long-term storage.

This guide is designed for researchers and drug development professionals. It moves beyond basic storage instructions to explain the mechanistic causality behind degradation, providing field-proven, self-validating protocols to ensure the integrity of your compound.

Core Mechanisms of Degradation (The "Why")

To effectively prevent degradation, we must first understand the molecule's specific vulnerabilities. The degradation of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is primarily driven by its photophysical properties and the redox sensitivity of its functional groups.

  • Photochemical Sensitization (The Methanone Core): Diaryl ketones are notorious photosensitizers. Upon exposure to ambient UV or visible light, the methanone core absorbs photons, exciting the molecule to a singlet state ( S1​ ) which rapidly undergoes intersystem crossing (ISC) to a highly reactive triplet state ( T1​ or T2​ )[1]. This triplet state can abstract hydrogen from surrounding moisture/solvents or transfer energy to ground-state oxygen to generate reactive singlet oxygen ( 1O2​ )[2].

  • Oxidative Attack (The Thiophene Ring): While the 2,5-dimethyl substitution provides significant steric hindrance against electrophilic attack compared to an unsubstituted thiophene, the sulfur atom remains susceptible to oxidation by the singlet oxygen generated by the ketone core[3]. This leads to the formation of thiophene-S-oxides or sulfones[4].

  • Photodehalogenation (The Chlorophenyl Ring): Prolonged exposure to UV light can induce homolytic cleavage of the C-Cl bond on the 3-chlorophenyl ring, generating highly reactive aryl radicals that lead to dimerization or cross-linking impurities.

Degradation A (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone B Photon Absorption (UV/Vis Light) A->B C Excited Triplet State (T1/T2) B->C Intersystem Crossing D Energy Transfer to O2 (Singlet Oxygen Formation) C->D F Homolytic C-Cl Cleavage (Aryl Radical Formation) C->F Direct Photolysis E Thiophene S-Oxidation (Sulfoxide/Sulfone Impurities) D->E ROS Attack on Sulfur

Fig 1. Photochemical and oxidative degradation pathways of the diaryl methanone derivative.

Troubleshooting Guide: Symptom-Based Diagnostics

If you suspect your batch has degraded, use this self-validating diagnostic guide to identify the root cause based on analytical symptoms.

Q: My powder has changed from a pale/white solid to a distinct yellow or off-white color. What happened? A: This is the hallmark of photodegradation and subsequent oxidation . The formation of extended conjugated systems (via radical dimerization) or thiophene-S-oxides shifts the absorption spectrum into the visible range.

  • Validation: Run an LC-MS. If you see an M+16 or M+32 mass shift, the thiophene ring has oxidized. If you see 2M−70 (loss of two chlorines and dimerization), photodehalogenation has occurred.

  • Correction: Immediately switch to amber glass vials and ensure storage in complete darkness.

Q: The compound appears physically stable, but my cell-based assays are suddenly showing unexpected cytotoxicity. Why? A: Thiophene-containing compounds that have undergone partial oxidation during poor storage can form reactive electrophilic metabolites (like thiophene epoxides or S-oxides)[4]. Even at low impurity concentrations (e.g., <2%), these degradation products can covalently bind to cellular macromolecules, skewing assay results.

  • Validation: Perform a purity check using quantitative NMR (qNMR) or HPLC-UV at 254 nm against a freshly synthesized/purchased reference standard.

Q: The powder has clumped together (caking) and is difficult to weigh. Is it ruined? A: Caking indicates moisture ingress. While the ketone itself is relatively stable to hydrolysis, trace moisture creates localized micro-environments that accelerate the oxidative pathways described above.

  • Validation: Perform a Karl Fischer titration to quantify water content. If purity is still >98% via HPLC, the compound can be salvaged by lyophilization.

Standard Operating Procedure: Long-Term Storage

To ensure compliance with general stability testing principles (aligned with ICH Q1A(R2) guidelines[5]), follow this self-validating protocol for preparing and storing the compound.

Step-by-Step Methodology
  • Pre-Storage Lyophilization (Moisture Removal):

    • Dissolve the compound in a minimal amount of MS-grade acetonitrile/water mixture.

    • Flash-freeze using liquid nitrogen and lyophilize for 24-48 hours to ensure absolute dryness. Causality: Removing trace water eliminates the solvent medium required for localized ROS generation.

  • Aliquot Preparation (Minimizing Freeze-Thaw):

    • Weigh the dried powder into single-use aliquots (e.g., 5 mg or 10 mg) rather than a single bulk container. Causality: Repeated opening of a cold bulk container introduces atmospheric condensation, initiating degradation.

  • Argon Backfilling (Oxygen Displacement):

    • Place the open vials in a glove box or use a Schlenk line.

    • Purge the vials with high-purity Argon gas. Causality: Argon is denser than Nitrogen and air; it settles at the bottom of the vial, creating a superior protective blanket against atmospheric oxygen, thereby preventing singlet oxygen formation.

  • Primary Packaging (Light Protection):

    • Seal the aliquots in amber glass vials with PTFE-lined screw caps. Causality: Amber glass blocks UV wavelengths below 400 nm, preventing the initial S1​ excitation of the methanone core. PTFE prevents plasticizer leaching which can occur with standard rubber septa.

  • Secondary Packaging & Thermal Control:

    • Place the vials inside a secondary opaque container containing indicating silica gel desiccant.

    • Store at -20°C .

Workflow S1 1. Lyophilization (Remove Moisture) S2 2. Argon Backfill (Displace Oxygen) S1->S2 S3 3. Amber Glass Vials (Block UV Light) S2->S3 S4 4. PTFE-Lined Caps (Prevent Leaching) S3->S4 S5 5. -20°C Storage (Thermal Stability) S4->S5

Fig 2. Optimized step-by-step packaging and storage workflow to ensure long-term stability.

Quantitative Data: Expected Stability Profiles

The following table summarizes the expected stability of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone under various conditions, extrapolated from ICH Q1A(R2) accelerated testing parameters for diaryl ketones[5].

Storage ConditionPackaging / AtmosphereEst. Shelf Life (Purity >98%)Primary Degradation Risk
-20°C (Recommended)Amber vial, Argon, Desiccated> 24 MonthsMinimal (Highly Stable)
2-8°C (Short-term)Amber vial, Argon, Desiccated12 MonthsSlow oxidation
25°C / 60% RH (Long-term ICH)Clear vial, Ambient Air< 3 MonthsPhotodegradation, Oxidation
40°C / 75% RH (Accelerated ICH)Amber vial, Ambient Air< 1 MonthThermal oxidation, Caking
In Solution (DMSO) Clear vial, Ambient Light< 1 WeekRapid ROS generation, C-Cl cleavage

Frequently Asked Questions (FAQs)

Q: Can I store this compound as a pre-made stock solution in DMSO at -20°C? A: It is highly discouraged for long-term storage (periods exceeding 1-2 weeks). Diaryl ketones in solution have a significantly higher quantum yield for triplet state formation compared to the solid state[2]. Furthermore, DMSO is hygroscopic and can act as an oxygen carrier, accelerating the oxidation of the thiophene ring. Always store as a dry powder and reconstitute immediately before use.

Q: I don't have Argon. Is Nitrogen acceptable for purging? A: Yes, Nitrogen is an acceptable alternative to Argon for displacing oxygen. However, because Nitrogen has a density similar to ambient air, you must ensure a rigorous purge (at least 3-5 volume exchanges) and seal the vial immediately to prevent atmospheric mixing.

Q: Do I need to perform stress testing (forced degradation) on this compound? A: If you are developing this compound as an Active Pharmaceutical Ingredient (API), yes. ICH Q1A(R2) requires stress testing to elucidate inherent stability characteristics[5]. You should expose the compound to photolysis (ICH Q1B), acidic/basic hydrolysis, and oxidative stress (e.g., 3% H2​O2​ ) to establish validated, stability-indicating analytical methods.

References

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts (RSC Publishing).[Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI.[Link]

  • Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics. PMC - National Institutes of Health.[Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA) / ICH.[Link]

Sources

Optimization

Title: Technical Support Center: Scale-Up Process Optimization for (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone Manufacturing

Welcome to the Technical Support Center. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling the synthesis of (3-chlorophenyl)(2,5-dimethylthiophen-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling the synthesis of (3-chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone. This critical aryl-thienyl ketone is synthesized via the Friedel-Crafts acylation of 2,5-dimethylthiophene with 3-chlorobenzoyl chloride.

Scaling this electrophilic aromatic substitution from bench (grams) to pilot plant (kilograms) introduces severe mass-transfer limitations, thermodynamic hazards (exotherms), and impurity profile shifts. This portal provides self-validating protocols, mechanistic troubleshooting, and causal explanations to ensure a robust, safe, and high-yielding manufacturing process.

Part 1: Process Workflow & Causal Logic

To establish a scalable process, we must first understand the thermodynamic and kinetic flow of the reaction. The traditional use of stoichiometric aluminum chloride (AlCl₃) generates a highly exothermic complexation event, followed by a rapid, heat-generating acylation[1].

ProcessWorkflow A 1. Reactant Mixing 2,5-Dimethylthiophene + 3-Chlorobenzoyl Chloride B 2. Catalyst Dosing (e.g., AlCl3 or FeCl3) Strict Temp Control (<20°C) A->B Anhydrous Transfer C 3. Friedel-Crafts Acylation Semi-Batch or Flow Reactor B->C Exotherm Management D 4. In-Line Quenching Controlled Aqueous HCl C->D Conversion >99% E 5. Phase Separation & Organic Wash D->E Emulsion Prevention F 6. Crystallization & Isolation E->F High Purity API Int.

Caption: Scaled-up Friedel-Crafts acylation workflow emphasizing thermal control and isolation.

Part 2: Self-Validating Scale-Up Protocol

This protocol utilizes a semi-batch dosing strategy validated by reaction calorimetry (RC1) to prevent thermal runaway, a common hazard in Friedel-Crafts scale-up[1].

Step-by-Step Methodology:

  • System Preparation & Dehydration:

    • Action: Charge the jacketed reactor with 10 volumes of anhydrous dichloromethane (DCM) or a greener alternative like propylene carbonate (PC)[2]. Purge with N₂ for 30 minutes.

    • Validation Check: Perform Karl Fischer titration. Moisture must be <0.05% to prevent the hydrolysis of 3-chlorobenzoyl chloride into 3-chlorobenzoic acid.

  • Substrate Charging:

    • Action: Add 2,5-dimethylthiophene (1.0 eq) and 3-chlorobenzoyl chloride (1.05 eq). Agitate at 150 RPM. Cool the jacket to 0°C.

    • Causality: Premixing the substrates prevents the premature degradation of the thiophene ring, which is sensitive to strong Lewis acids in the absence of the acylating agent.

  • Catalyst Dosing (The Critical Node):

    • Action: Dose AlCl₃ (1.1 eq) in 10 equal portions over 2 hours, or utilize a continuous flow setup[3]. Maintain internal temperature (T_int) between 5°C and 15°C.

    • Validation Check: Monitor ΔT between the reactor core and jacket. If ΔT exceeds 10°C, suspend dosing immediately. The adiabatic temperature rise (ΔT_ad) for this reaction can exceed 50°C if uncontrolled[1].

  • Reaction Maturation:

    • Action: Once dosing is complete, warm to 20°C and stir for 4 hours.

    • Validation Check: HPLC analysis must show <1% remaining 2,5-dimethylthiophene.

  • Quenching & Isolation:

    • Action: Transfer the reaction mass slowly into a secondary quench vessel containing 2N HCl and crushed ice. Maintain quench temperature <25°C.

    • Causality: Reverse-quenching (adding reaction mass to water) prevents the formation of intractable aluminum hydroxide gels, ensuring rapid phase separation and eliminating emulsions.

Part 3: Troubleshooting Guides & FAQs

Q1: We are experiencing severe temperature spikes during the addition of AlCl₃ at the 50-kg scale. How do we mitigate this? A1: The Friedel-Crafts acylation is characterized by two highly exothermic events: the Lewis acid-acyl chloride complexation and the electrophilic substitution itself. In batch reactors, the accumulation of unreacted catalyst can lead to a thermal runaway. Solution: Transition from a batch to a semi-batch process where the catalyst is dosed continuously, or implement a continuous flow reactor. Flow chemistry significantly increases the surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and safer scale-up[3]. Additionally, calorimetric simulations (e.g., using BatchCAD) should be run to optimize dosing times against cooling capacity[1].

Q2: Our final product contains a high level of 3-chlorobenzoic acid impurity. What is the mechanistic cause? A2: 3-Chlorobenzoic acid is formed via the hydrolysis of your starting material, 3-chlorobenzoyl chloride. This occurs when ambient moisture enters the reactor, or if the quench is initiated before the acylation has reached full conversion. Solution: Ensure strict anhydrous conditions (Karl Fischer <0.05%). Furthermore, esterification and hydrolysis impurities during Friedel-Crafts scale-up can be suppressed by optimizing mixing speeds to prevent local hot spots and utilizing crystallization-based workups rather than chromatography[4].

Q3: Can we replace stoichiometric AlCl₃ with a catalytic, environmentally friendly alternative? A3: Yes. The stoichiometric requirement of AlCl₃ generates massive amounts of aluminum waste (e.g., 800 kg of AlCl₃ per 1000 kg of product). Solution: Recent advancements demonstrate that Friedel-Crafts acylations of activated arenes (like thiophenes) can be efficiently catalyzed using low-loaded Iron(III) chloride (FeCl₃, 5 mol%) in propylene carbonate (PC) as a green solvent[2]. Alternatively, solid acids like phosphotungstic acid encapsulated in metal-organic frameworks (PTA@MIL-53) offer heterogeneous, recoverable catalytic systems[5].

Q4: During the aqueous workup, we are forming a thick emulsion that delays phase separation for hours. How do we break it? A4: Emulsions in Friedel-Crafts workups are typically caused by the precipitation of aluminum salts at the aqueous-organic interface when the pH rises above 1.5. Solution: Always perform a "reverse quench" by adding the reaction mixture into a highly acidic aqueous phase (e.g., 2N HCl). If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric thiophene byproducts, or add a phase modifier like toluene to increase the density difference between the layers[3].

Part 4: Causal Troubleshooting Logic

Use the following diagnostic tree to systematically resolve yield and purity deviations during pilot-plant runs.

TroubleshootingTree Start Issue: Low Yield or Out-of-Spec Purity Q1 Is 3-Chlorobenzoic Acid > 1.0% by HPLC? Start->Q1 A1 Root Cause: Moisture. Audit N2 purge & solvent KF. Q1->A1 Yes Q2 Did T_int exceed 25°C during catalyst dosing? Q1->Q2 No A2 Root Cause: Thermal Runaway. Decrease dosing rate. Q2->A2 Yes Q3 Is Phase Separation taking > 30 mins? Q2->Q3 No A3 Root Cause: Al-salt precipitation. Ensure Quench pH < 1.5. Q3->A3 Yes A4 Review stirring RPM and reaction time. Q3->A4 No

Caption: Diagnostic logic tree for resolving common Friedel-Crafts scale-up deviations.

Part 5: Quantitative Data & Parameter Optimization

The following table summarizes the comparative metrics of different reactor and catalyst systems for the acylation process, allowing process chemists to select the optimal route based on facility capabilities.

Parameter / MetricTraditional Batch (AlCl₃)Semi-Batch (AlCl₃)Continuous Flow (AlCl₃)Catalytic Batch (FeCl₃ in PC)
Catalyst Loading 1.1 – 1.5 eq1.1 eq1.1 eq0.05 eq (5 mol%)
Solvent System DCM or DCEDCM or DCEDCM / ToluenePropylene Carbonate (PC)
Max Exotherm (ΔT) > 50°C (High Risk)< 15°C (Controlled)< 5°C (Negligible)< 10°C (Mild)
Reaction Time 6 - 8 hours4 - 6 hours~ 70 minutes8 hours
E-Factor (Waste) High (>15)High (>15)Moderate (~10)Low (< 5)
Typical Yield 65 - 75%80 - 85%84 - 88%90 - 95%
Reference [1][1][3][2]

Note: Transitioning to Continuous Flow or Catalytic FeCl₃ drastically reduces the E-factor and thermal risks associated with large-scale manufacturing.

References

  • Calorimetric Approach and Simulation for Scale-Up of a Friedel-Crafts Reaction. Organic Process Research & Development. 1

  • Development of a Robust, Efficient, and Scalable Process for the Synthesis of Bisacodyl. ACS Publications. 4

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. 5

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. 2

  • Continuous Flow Synthesis of Propofol. PMC - NIH. 3

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern analysis of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone

Resolving the Isobaric Trap: A Comparative Guide to Mass Spectrometry Fragmentation Analysis of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone Introduction: The Analytical Dilemma In structural elucidation, diaryl...

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Author: BenchChem Technical Support Team. Date: March 2026

Resolving the Isobaric Trap: A Comparative Guide to Mass Spectrometry Fragmentation Analysis of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone

Introduction: The Analytical Dilemma

In structural elucidation, diaryl methanones present unique challenges due to their predictable yet highly competitive fragmentation pathways. The compound (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone (Exact Mass: 250.0219 Da) is a prime example of an "isobaric trap." When ionized, cleavage of the methanone (carbonyl) bond is the dominant fragmentation route[1]. However, because the ionization energies of the resulting radicals are nearly identical, α -cleavage occurs competitively on both sides of the carbonyl group[2].

This dual-pathway fragmentation yields two distinct acylium cations that share the exact same nominal mass (m/z 139). This guide objectively compares the performance of low-resolution Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against high-resolution Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-HRMS/MS) in resolving this critical structural overlap.

Part 1: Mechanistic Causality of the Isobaric Trap

When subjected to ionization, the molecular ion [M]+∙ at m/z 250 undergoes rapid unimolecular dissociation[3]. The carbonyl oxygen acts as the primary charge retention site, driving two competitive α -cleavages:

  • Pathway A: Loss of the 2,5-dimethylthiophen-3-yl radical (111.0268 Da) yields the 3-chlorobenzoyl cation ( C7​H4​ClO+ ).

  • Pathway B: Loss of the 3-chlorophenyl radical (110.9998 Da) yields the 2,5-dimethylthiophene-3-carbonyl cation ( C7​H7​OS+ ).

Both resulting fragments have a nominal mass of m/z 139. In a standard unit-resolution mass spectrometer, these two distinct structural features collapse into a single, convoluted peak, masking the true fragmentation dynamics of the molecule.

Fragmentation_Pathway M Molecular Ion[M]⁺• m/z 250.0219 C13H11ClOS A [3-Chlorobenzoyl]⁺ Exact m/z 138.9949 C7H4ClO⁺ M->A Alpha-Cleavage Loss of C6H7S• (111.0268 Da) B [2,5-Dimethylthiophene-3-carbonyl]⁺ Exact m/z 139.0216 C7H7OS⁺ M->B Alpha-Cleavage Loss of C6H4Cl• (110.9998 Da)

Mass spectrometry alpha-cleavage fragmentation pathways yielding isobaric m/z 139 ions.

Part 2: Quantitative Data & Technology Comparison

To successfully elucidate the structure, we must move beyond nominal mass and analyze the mass defect. High-resolution mass spectrometry (HRMS) is essential to confirm the exact molecular masses of such thiophene derivatives[4]. The exact mass difference between the two acylium ions is a mere 0.0267 Da .

Table 1: Isobaric Fragment Deconvolution Parameters

Fragment IonChemical FormulaNominal m/zExact Mass (Da)Mass Defect (mDa)Required Resolving Power ( R )
3-Chlorobenzoyl Cation C7​H4​ClO+ 139138.9949-5.1~5,200
2,5-Dimethylthiophene-3-carbonyl Cation C7​H7​OS+ 139139.0216+21.6~5,200

Note: Resolving power ( R ) is calculated as m/Δm (139 / 0.0267).

Part 3: Self-Validating Experimental Protocols

To objectively evaluate instrument performance, we must establish rigorous, self-validating workflows. Every step below is designed to ensure that the data collected is an artifact-free representation of the molecule's intrinsic chemistry.

Analytical_Workflow Sample Sample Prep (1 µg/mL) GC GC-EI-MS (Unit Resolution) Sample->GC 70 eV EI LC LC-ESI-HRMS/MS (High Resolution) Sample->LC ESI+ / CID Res1 Unresolved Peak m/z 139 GC->Res1 R < 1,000 Res2 Resolved Peaks m/z 138.995 & 139.022 LC->Res2 R > 10,000

Comparative analytical workflow demonstrating the resolution of isobaric interferences.

Protocol A: GC-EI-MS (The Unit-Resolution Workaround)

While a standard single-quadrupole GC-MS cannot physically resolve a 0.0267 Da difference, we can use isotopic causality to mathematically deconvolute the data.

  • System Validation: Tune the quadrupole mass analyzer using PFTBA to ensure strict mass axis calibration across the m/z 50–650 range. Inject a hexane solvent blank to validate the absolute absence of m/z 139 background carryover.

  • Chromatographic Separation: Inject 1 µL of sample (10 µg/mL in hexane) onto a DB-5MS capillary column (30m x 0.25mm x 0.25µm).

    • Causality: The non-polar 5% phenyl stationary phase provides optimal peak shape for semi-volatile aromatic ketones, ensuring the MS only scans the pure analyte without co-eluting matrix interference.

  • Ionization: Apply standard 70 eV electron ionization.

    • Causality: This high-energy hard ionization knocks an electron off to form a positive molecular ion, which then reproducibly breaks into smaller pieces[3], allowing for direct comparison against NIST spectral libraries.

  • Data Deconvolution (The Workaround): Since m/z 139 is convoluted, analyze the M+2 isotopic cluster at m/z 141. The 3-chlorobenzoyl cation contains 37Cl , contributing ~32% relative abundance to m/z 141. The thiophene fragment contains 34S , contributing only ~4.5%. By calculating the exact isotopic ratio of m/z 139 to m/z 141, the relative contribution of each α -cleavage pathway can be mathematically deduced.

Protocol B: LC-ESI-HRMS/MS (The High-Resolution Solution)

To physically resolve the isobaric fragments and eliminate the need for mathematical estimation, we utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.

  • System Validation: Calibrate the HRMS using a sodium formate cluster solution to achieve a mass accuracy of <2 ppm. Run a pure methanol blank injection to ensure a clean baseline.

  • Chromatographic Separation: Inject 2 µL of sample (1 µg/mL in methanol) onto a C18 Reverse-Phase column. Use a gradient mobile phase of Water/Acetonitrile supplemented with 0.1% Formic Acid.

    • Causality: Acidic modifiers such as formic acid are highly volatile and act as a crucial proton donor, driving the formation of the [M+H]+ pseudo-molecular ion at m/z 251.0292 in positive ESI mode[1].

  • Fragmentation (CID): Isolate the m/z 251.02 precursor in the quadrupole and subject it to Collision-Induced Dissociation (CID) using N2​ gas at 20-30 eV.

    • Causality: CID precisely imparts enough vibrational energy to break the α -carbonyl bonds without shattering the stable aromatic rings.

  • High-Resolution Detection: Scan the product ions using the TOF analyzer set to a resolving power of R>30,000 . The instrument will output two distinct, baseline-resolved peaks at exactly m/z 138.995 and m/z 139.022 , definitively proving the dual-pathway fragmentation.

Conclusion

For routine screening, GC-EI-MS provides robust, library-searchable spectra, but it falls into the isobaric trap at m/z 139, requiring complex isotopic deconvolution. Conversely, LC-ESI-HRMS/MS directly measures the mass defect, providing unambiguous structural confirmation of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone's competitive α -cleavage pathways. For drug development professionals requiring absolute structural certainty, HRMS is the mandatory analytical choice.

References

  • Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: MDPI (Molecules) URL: [Link]

  • Title: Fragmentation Patterns in the Mass Spectra of Organic Compounds Source: Chemguide URL: [Link]

  • Title: Table of contents - Photochemical synthesis of annulated furan-2(5H)-ones Source: Royal Society of Chemistry URL: [Link]

Sources

Comparative

Structural Validation of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone: A Comparative Guide to X-ray Crystallography and Alternative Modalities

Executive Summary & Mechanistic Context For researchers and drug development professionals, the structural validation of sterically hindered pharmacophores is a critical bottleneck. (3-Chlorophenyl)(2,5-dimethylthiophen-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

For researchers and drug development professionals, the structural validation of sterically hindered pharmacophores is a critical bottleneck. (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone (CAS: 1094499-32-7) serves as a premier case study in conformational complexity.

The attachment of the methanone carbonyl at the 3-position of the thiophene ring places it directly adjacent to the 2-methyl group. This proximity induces a severe steric clash between the 2-methyl group and both the carbonyl oxygen and the adjacent 3-chlorophenyl ring. Consequently, the molecule is forced out of a planar, fully conjugated state, resulting in a pronounced dihedral twist [1]. Because this 3D conformation directly dictates receptor binding affinity and solid-state formulation stability, selecting the correct analytical modality is paramount.

This guide objectively compares X-ray Crystallography (the gold standard) with Nuclear Magnetic Resonance (NMR) Spectroscopy and Density Functional Theory (DFT) , providing actionable, self-validating protocols for each.

Modality Comparison: Resolving the Dihedral Twist

A. X-ray Crystallography (Solid-State Absolute Configuration)
  • Mechanism & Causality: X-ray diffraction relies on the scattering of X-rays by electron clouds to generate an electron density map. Because it provides absolute spatial coordinates for all non-hydrogen atoms, it is the only technique that can definitively measure the exact dihedral angle between the thiophene and phenyl rings in the solid state[2]. Furthermore, it elucidates critical solid-state packing forces—such as C-H···O hydrogen bonding and π-π stacking—which govern the API's (Active Pharmaceutical Ingredient) melting point and polymorph stability[3].

  • Advantage: Absolute atomic resolution; identifies intermolecular packing networks.

  • Limitation: Requires the growth of high-quality, defect-free single crystals; the solid-state conformation may differ from the bioactive solution-state conformation due to crystal lattice packing forces.

B. 2D NOESY NMR Spectroscopy (Solution-State Dynamics)
  • Mechanism & Causality: While 1D NMR confirms molecular connectivity via through-bond scalar coupling, it cannot resolve 3D geometry. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space dipolar cross-relaxation. Because the NOE signal intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ), it allows researchers to quantify the time-averaged spatial proximity (< 5 Å) between the 2-methyl protons of the thiophene and the ortho-protons of the 3-chlorophenyl ring.

  • Advantage: Captures the dynamic, biologically relevant solution-state conformation; high throughput.

  • Limitation: Yields a time-averaged structural ensemble rather than absolute, static atomic coordinates.

C. Density Functional Theory (In Silico Modeling)
  • Mechanism & Causality: DFT (e.g., utilizing the B3LYP functional with a 6-31G* basis set) calculates the global energy minimum of the molecule. By systematically rotating the dihedral bonds in silico, DFT identifies the theoretical energy barriers to rotation caused by the 2-methyl steric clash.

  • Advantage: Highly predictive; requires no physical sample; excellent for pre-synthesis screening.

  • Limitation: Standard gas-phase or implicit solvent models often fail to account for the complex intermolecular forces present in physical solid-state packing.

Quantitative Modality Comparison
Analytical ModalityStateResolution LimitThroughputKey Structural InsightPrimary Limitation
X-ray Crystallography SolidAbsolute (Atomic)LowExact dihedral angles, intermolecular packingRequires high-quality single crystals
2D NOESY NMR SolutionRelative (< 5 Å)HighDynamic conformational averagingCannot provide absolute 3D coordinates
DFT Modeling In SilicoTheoreticalHighGlobal energy minima, rotational barriersIgnores solid-state intermolecular forces

Visualizing the Validation Logic

The following diagrams illustrate the workflow and logical decision matrix for validating sterically hindered diaryl methanones.

G Synthesis Compound Synthesis (Diaryl Methanone) NMR NMR Spectroscopy (Solution State) Synthesis->NMR Bulk Purity Crystal Single Crystal Growth (Thermodynamic Control) Synthesis->Crystal Purified Sample Validation Validated 3D Structure (Dihedral Twist Resolved) NMR->Validation XRay X-ray Crystallography (Solid State) Crystal->XRay Diffraction Data XRay->Validation DFT DFT Modeling (In Silico) DFT->Validation Theoretical Minima

Caption: Workflow comparing NMR, X-ray, and DFT for structural validation of diaryl methanones.

G Steric Steric Clash (2-Methyl vs. Carbonyl/Phenyl) Twist Dihedral Twist (Deviation from Planarity) Steric->Twist Induces XRay_Path X-ray Diffraction Measures exact solid-state angle Twist->XRay_Path Resolved by NMR_Path 2D NOESY NMR Measures time-averaged proximity Twist->NMR_Path Estimated by DFT_Path DFT Optimization Calculates gas-phase energy minimum Twist->DFT_Path Predicted by

Caption: Logical relationship between steric hindrance, dihedral twist, and analytical modality selection.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify success before proceeding to the next step.

Protocol 1: Single-Crystal Growth & X-ray Diffraction

Causality Focus: Slow evaporation is strictly utilized over crash precipitation. Crash precipitation operates under kinetic control, trapping solvent molecules and creating lattice defects. Slow evaporation operates under thermodynamic control, allowing molecules the time required to continuously dissolve and re-deposit until the lowest-energy, defect-free crystal lattice is formed[2].

  • Solvent System Selection: Dissolve 10 mg of highly purified (>99% by HPLC) (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone in 1 mL of a moderately polar solvent (e.g., Dichloromethane). Add a non-polar anti-solvent (e.g., Hexane) dropwise until the solution becomes slightly turbid, then add one drop of Dichloromethane to clear it.

  • Controlled Evaporation: Puncture a septum with a single 20-gauge needle and cap the vial. Store in a vibration-free environment at a constant 20°C for 3–7 days.

  • Self-Validation Checkpoint (Polarized Light Microscopy): Before mounting, examine the crystals under a polarized light microscope. Validation: A true single crystal will extinguish light uniformly (turn completely dark) at specific angles of rotation. If the crystal shows irregular, multi-colored birefringence, it is twinned or polycrystalline and will yield unusable diffraction data.

  • Data Collection: Mount a validated crystal (approx. 0.2 x 0.2 x 0.1 mm) on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal atomic vibration.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 [2].

Protocol 2: 2D NOESY NMR for Solution Conformation

Causality Focus: Dissolved paramagnetic oxygen gas rapidly accelerates the T1​ relaxation of protons, which effectively quenches the delicate through-space NOE signals. Therefore, rigorous degassing of the NMR sample is mandatory.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Degassing (Freeze-Pump-Thaw): Transfer to a J. Young NMR tube. Freeze the sample in liquid nitrogen, apply high vacuum for 5 minutes, isolate the tube, and thaw in a water bath. Repeat this cycle three times to remove all paramagnetic oxygen.

  • Self-Validation Checkpoint (1D Shimming): Acquire a standard 1D 1H spectrum. Validation: Examine the residual CHCl3​ solvent peak at 7.26 ppm. The peak must be perfectly symmetrical with a full-width at half-maximum (FWHM) of < 1.0 Hz. Asymmetric broadening indicates poor magnetic field homogeneity (shimming), which will irreversibly smear the 2D cross-peaks. Do not proceed to 2D acquisition until this is corrected.

  • NOESY Acquisition: Acquire the 2D NOESY spectrum using a mixing time ( tm​ ) optimized for small molecules (typically 300–500 ms).

  • Analysis: Identify cross-peaks between the singlet of the 2-methyl group on the thiophene ring and the multiplet of the ortho-protons on the 3-chlorophenyl ring to estimate the solution-state dihedral angle.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone
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Reactant of Route 2
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone
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